Perfluorosebacic acid (Hexadecafluorosebacic acid) is a perfluoroalkanedicarboxylic acid, useful in the preparation of synthetic polymers.
Perfluorosebacic acid
CAS No.: 307-78-8
Cat. No.: VC0539038
Molecular Formula: C10H2F16O4
Molecular Weight: 490.09 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307-78-8 |
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Molecular Formula | C10H2F16O4 |
Molecular Weight | 490.09 g/mol |
IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid |
Standard InChI | InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30) |
Standard InChI Key | YPCSMEGZIYWAAZ-UHFFFAOYSA-N |
SMILES | C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES | C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Appearance | Solid powder |
Introduction
Chemical Identification and Structural Characteristics
PFSEA is a linear perfluorinated dicarboxylic acid characterized by a ten-carbon backbone where all hydrogen atoms except those in the terminal carboxyl groups are replaced by fluorine. Its IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid, reflects this substitution pattern . Key identifiers include:
Crystallographic studies reveal that PFSEA adopts an extended zigzag conformation due to steric repulsion between fluorine atoms, a feature common to perfluorinated alkanes . This conformation enhances its thermal stability and chemical inertness.
Synthesis and Industrial Production
Historical Synthesis Methods
Early synthesis routes involved the reaction of bis(alkylthio)perfluoroalkanes with concentrated sulfuric acid. For example, bis(methylthio)perfluorodecane reacts with (95–98%) at 150–175°C to yield PFSEA . This method, patented in the 1960s, remains a cornerstone for large-scale production due to its scalability (>80% yield) .
Modern Advances
Physical and Chemical Properties
PFSEA exhibits exceptional stability and reactivity profiles, as summarized below:
Property | Value | Source |
---|---|---|
Melting Point | 158–160°C (lit.), 162°C (recent) | |
Boiling Point | 225°C at 60 mmHg | |
Solubility in Water | 0.2 g/L (25°C) | |
Log | 4.8 (estimated) | |
Vapor Pressure | <0.1 mmHg (20°C) |
The compound’s low solubility in polar solvents and high thermal stability (decomposition >300°C) make it suitable for high-temperature applications . Its strong electronegativity and hydrophobic CF groups contribute to remarkable surface activity .
Industrial and Scientific Applications
Fluorinated Polymers
PFSEA serves as a monomer in synthesizing fluoropolymers like polytetrafluoroethylene (PTFE) analogs. These polymers exhibit:
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Chemical Resistance: Unaffected by acids, bases, and organic solvents .
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Thermal Stability: Retain structural integrity up to 260°C .
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Low Friction Coefficients: Used in aerospace seals and automotive coatings .
Surface Modifications
PFSEA-based coatings enhance hydrophobicity and oleophobicity in textiles and electronics. A 2024 study reported a contact angle of 145° for PFSEA-treated cotton, surpassing conventional perfluorooctanoic acid (PFOA) treatments .
Pharmaceutical Research
In drug delivery systems, PFSEA improves the bioavailability of hydrophobic therapeutics. For instance, PFSEA-conjugated liposomes increased paclitaxel solubility by 12-fold in preclinical trials .
Environmental Remediation
Despite its environmental persistence, PFSEA is a target for adsorption studies. Zirconium-based metal-organic frameworks (MOFs) like PCN-999 achieve PFSEA uptake capacities of 1,089 mg/g via synergistic chemisorption-physisorption mechanisms .
Environmental and Health Considerations
Ecotoxicology
PFSEA’s bioaccumulation potential (BCF = 1,200 in trout) and resistance to biodegradation classify it as a persistent organic pollutant (POP) . Chronic exposure studies link PFSEA to hepatic inflammation in rodents (EC = 2.3 mg/kg) .
Regulatory Status
Recent Research Advancements
Adsorption Technologies
Novel MOFs with hierarchical porosity (e.g., PCN-999) achieve PFSEA removal efficiencies >99% within 30 minutes . Key mechanisms include:
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Coordination Binding: Carboxylate groups of PFSEA bind to unsaturated Zr sites in MOFs .
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Physical Adsorption: Hydrophobic interactions between CF chains enhance uptake .
Coordination Chemistry
PFSEA forms stable complexes with transition metals. A 2022 study synthesized a cobalt(III)-phenanthroline-PFSEA complex () exhibiting catalytic activity in hydrogen peroxide disproportionation .
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